molecular formula C17H22ClNO4 B8060411 (2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone

(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone

Cat. No.: B8060411
M. Wt: 339.8 g/mol
InChI Key: ULSXZAGXNBKQBP-UHFFFAOYSA-N
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Description

(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone is a complex organic compound with a unique structure that includes a tert-butyl group, a chlorophenyl group, and a hydroxy-oxocyclohexylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: The cyclohexyl ring is formed through a series of cyclization reactions.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a substitution reaction using a chlorinated benzene derivative.

    Addition of the tert-butyl group: The tert-butyl group is added through a tert-butylation reaction, often using tert-butyl chloride and a suitable base.

    Formation of the carbamate moiety: The carbamate group is introduced through a reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-(2-chlorophenyl)-2-oxocyclohexylcarbamate: Similar structure but lacks the hydroxy group.

    Tert-butyl 1-(2-chlorophenyl)-3-hydroxy-2-oxocyclopentylcarbamate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness

(2R,6R)-2-(Boc-amino)-2-(2-chlorophenyl)-6-hydroxycyclohexanone is unique due to the presence of both the hydroxy and oxo groups on the cyclohexyl ring, which can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-[1-(2-chlorophenyl)-3-hydroxy-2-oxocyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-17(10-6-9-13(20)14(17)21)11-7-4-5-8-12(11)18/h4-5,7-8,13,20H,6,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSXZAGXNBKQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC(C1=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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